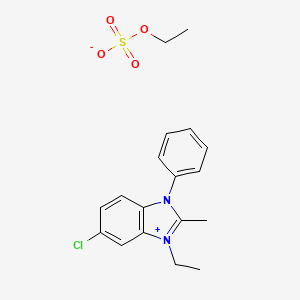![molecular formula C27H29NO2 B5119077 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide, commonly known as JWH-018, is a synthetic cannabinoid that is used for research purposes. It was first synthesized by John W. Huffman in 1995 at Clemson University. Since then, it has been used extensively in scientific research to understand the mechanism of action and the biochemical and physiological effects of cannabinoids.
Mecanismo De Acción
JWH-018 binds to the cannabinoid receptors in the brain and other parts of the body. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and memory. The activation of the endocannabinoid system by JWH-018 leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the physiological effects of cannabinoids.
Biochemical and Physiological Effects
JWH-018 has been shown to have various biochemical and physiological effects on the human body. It has been shown to increase appetite, reduce pain sensation, and improve mood. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the long-term effects of JWH-018 on the human body are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-018 has several advantages for lab experiments. It is a well-characterized compound that is readily available for research purposes. It has also been extensively studied, and its effects on the human body are well understood. However, one major limitation of JWH-018 is that it is a synthetic compound, and its effects on the human body may not be the same as those of natural cannabinoids.
Direcciones Futuras
There are several future directions for research on JWH-018. One area of research is the development of new synthetic cannabinoids that have fewer side effects and are more effective at treating medical conditions. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. Finally, more research is needed to understand the long-term effects of JWH-018 on the human body.
Métodos De Síntesis
JWH-018 is synthesized by reacting 1-pentyl-3-(4-methoxyphenyl)acetyl chloride with cyclopentylmagnesium bromide, followed by reaction with 2,2-diphenylacetic acid. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
JWH-018 is used in scientific research to understand the effects of cannabinoids on the human body. It is commonly used as a reference compound for the development of new synthetic cannabinoids. Researchers study the effects of JWH-018 on the human body to understand the mechanism of action of cannabinoids and to develop new drugs that can be used to treat various medical conditions.
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c1-30-24-16-14-23(15-17-24)27(18-8-9-19-27)20-28-26(29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-17,25H,8-9,18-20H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYSGJWRKYLXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)

![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)


![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)